9,10-Dihydrotetraphen-11(8H)-one

Description

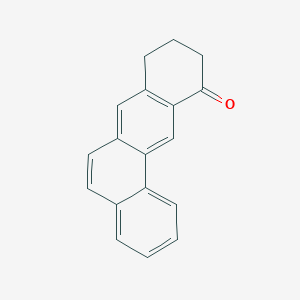

9,10-Dihydrotetraphen-11(8H)-one (CAS: 60968-15-2) is a polycyclic aromatic ketone.

Properties

CAS No. |

60968-15-2 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

9,10-dihydro-8H-benzo[a]anthracen-11-one |

InChI |

InChI=1S/C18H14O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,8-11H,3,5,7H2 |

InChI Key |

JHIPBSSFIDSOLD-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1 |

Canonical SMILES |

C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1 |

Synonyms |

9,10-Dihydro-benz[a]anthracen-11(8)-one |

Origin of Product |

United States |

Comparison with Similar Compounds

9,10-Dihydroanthracene (CAS: 613-31-0)

- Molecular Formula : C₁₄H₁₂ (MW: 180.25 g/mol)

- Structural Differences : Lacks the ketone group present in 9,10-Dihydrotetraphen-11(8H)-one. It consists of three fused benzene rings with partial hydrogenation at the 9,10-positions.

- Applications : Primarily used in organic synthesis and materials science.

- Safety : Requires precautions for inhalation and ingestion, but hazards are less severe compared to the ketone derivative .

9,9-Dimethyl-12-(4-nitrophenyl)-9,10-dihydro-12H-benzo[a]xanthen-11(8H)-one

- Molecular Formula: C₂₅H₂₁NO₄ (MW: 399.44 g/mol)

- Structural Features : Contains a xanthene core fused with a benzopyran system, a nitro-substituted phenyl group, and two methyl groups. The ketone is at the 11th position.

- Biological Activity : Exhibits anti-inflammatory and antiviral properties due to the nitro group and extended conjugation .

- Synthesis : Prepared via a three-component reaction involving 2-naphthol, benzaldehyde derivatives, and cyclic diketones, catalyzed by ytterbium triflate .

- Key Difference : The nitro group enhances biological activity but increases environmental persistence compared to this compound.

9,10-Dihydro-9,9-dimethyl-11H-cyclohepta[a]naphthalen-11-one

- Structural Features : Combines a cycloheptane ring with a naphthalene system and a ketone. The dimethyl groups at the 9th position enhance steric stability.

- Applications : Likely used in fragrances or pharmaceuticals, given its classification under "Fragrances & Essences" .

Comparative Analysis Table

Research Findings and Implications

- Biological Relevance: The nitro and methyl substituents in the benzo[a]xanthenone derivative highlight how functionalization can enhance bioactivity, a strategy that could be applied to modify this compound for pharmaceutical use .

- Environmental Impact: Compounds with nitro groups (e.g., benzo[a]xanthenone) pose higher environmental risks, necessitating stricter disposal protocols compared to non-nitrated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.